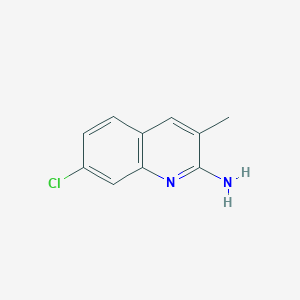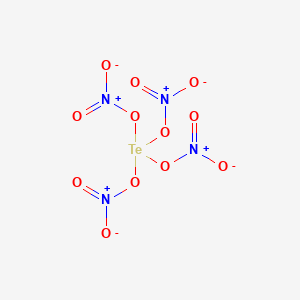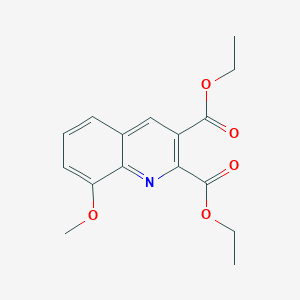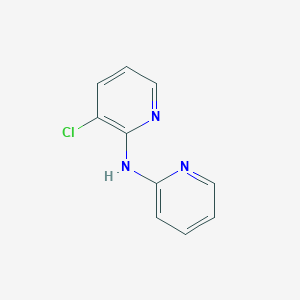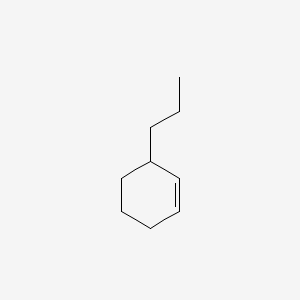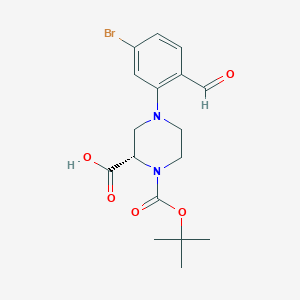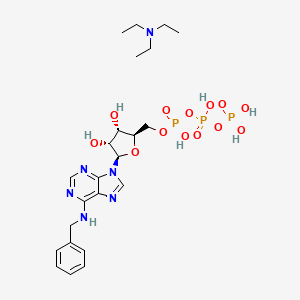
S-(p-Bromophenyl) thiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(p-Bromophenyl) thiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a bromophenyl group attached to a thiobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-Bromophenyl) thiobenzoate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of acyl chloride and thiol or thiophenol as starting materials . The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-(p-Bromophenyl) thiobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiobenzoate moiety to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobenzoates.
Scientific Research Applications
S-(p-Bromophenyl) thiobenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(p-Bromophenyl) thiobenzoate involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate polymerization reactions, leading to the formation of polymer networks. The molecular targets and pathways involved in this process include the absorption of UV light by the thiobenzoate moiety and the subsequent generation of reactive intermediates that drive the polymerization reaction .
Comparison with Similar Compounds
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-(p-Methylphenyl) thiobenzoate
Comparison: S-(p-Bromophenyl) thiobenzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to other thiobenzoates. The bromine atom enhances the compound’s reactivity and allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the bromophenyl group contributes to the compound’s photoinitiating properties, making it particularly useful in UV-curing applications .
Properties
CAS No. |
28122-80-7 |
|---|---|
Molecular Formula |
C13H9BrOS |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
S-(4-bromophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
SMAUCUNUIDJINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



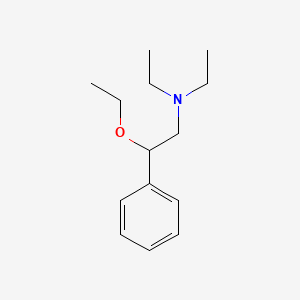
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
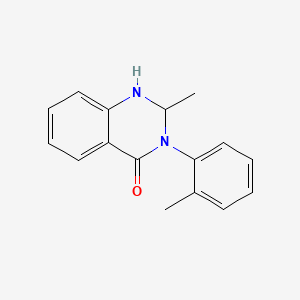
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

